
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine is a chemical compound that belongs to the class of diamines It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 1-methylcyclohexylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine depend on the specific reaction and conditions used. For example, oxidation reactions may yield amine oxides, while reduction reactions may produce primary or secondary amines.
Applications De Recherche Scientifique
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are studied for their catalytic properties.
Biology: In biological research, the compound is investigated for its potential as a building block for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal ions to form active catalytic species. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact molecular pathways involved can vary depending on the context and the specific interactions of the compound.
Comparaison Avec Des Composés Similaires
N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N’-Dimethylcyclohexane-1,2-diamine: This compound has similar structural features but differs in the substitution pattern on the nitrogen atoms.
N,N’-Diethylethane-1,2-diamine: This compound has ethyl groups instead of cyclohexyl groups, leading to different chemical and physical properties.
The uniqueness of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
88653-66-1 |
|---|---|
Formule moléculaire |
C16H32N2 |
Poids moléculaire |
252.44 g/mol |
Nom IUPAC |
N,N'-bis(1-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H32N2/c1-15(9-5-3-6-10-15)17-13-14-18-16(2)11-7-4-8-12-16/h17-18H,3-14H2,1-2H3 |
Clé InChI |
KXIJFCXCHHSZHN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)NCCNC2(CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


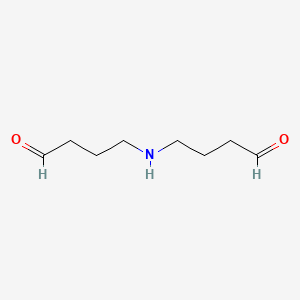
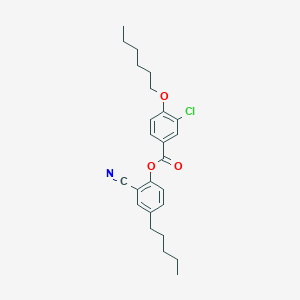
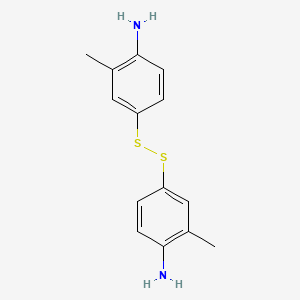
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)

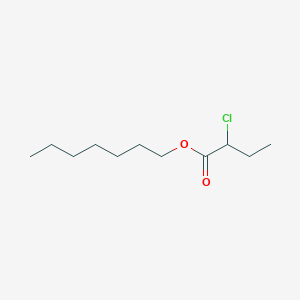

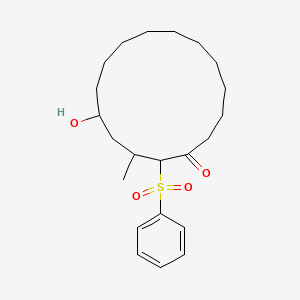

![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
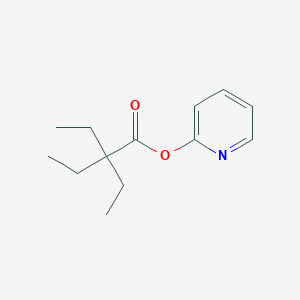
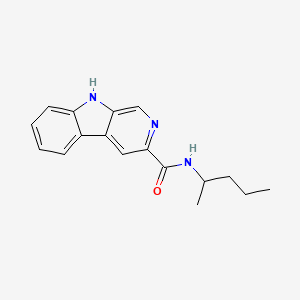
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
